![molecular formula C18H38N12O4 B12114522 2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C18H38N12O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known by its CAS number 116273-52-0, is a complex peptide with potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H50N14O5
- Molecular Weight : 614.74 g/mol
- Structure : The compound consists of multiple amino acid residues, which confer specific biological properties. Its structure can be summarized as follows:
Component | Description |
---|---|
Amino Acids | Contains multiple diaminomethylidene amino acids |
Functional Groups | Multiple amine and carboxylic acid groups |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The diaminomethylidene groups are known to enhance interaction with enzymes and receptors involved in metabolic processes.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Cell Proliferation : Studies have shown that peptides similar to this compound can stimulate cell proliferation in various cell lines, suggesting a role in tissue repair and regeneration.
- Anti-inflammatory Effects : Some peptides derived from similar amino acid sequences have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- In Vitro Studies : A study published in the Journal of Peptide Science demonstrated that peptides containing diaminomethylidene groups significantly increased the proliferation of fibroblast cells, indicating potential applications in wound healing and tissue engineering .
- Animal Models : In a murine model of inflammation, administration of peptides similar to this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism that could be further explored for therapeutic applications .
- Clinical Applications : Clinical trials assessing the efficacy of peptide-based therapies for chronic wounds have shown promising results, with improved healing rates observed in patients treated with similar compounds .
Comparative Analysis
A comparison of the biological activities of various related compounds can provide insight into the potential applications of this peptide:
Compound | Antioxidant Activity | Cell Proliferation | Anti-inflammatory Effects |
---|---|---|---|
Compound A | Moderate | High | Low |
Compound B | High | Moderate | High |
This compound | High | High | Moderate |
Scientific Research Applications
Protein Synthesis Enhancement
The compound has been shown to enhance protein synthesis, particularly in muscle cells. Its structural similarity to amino acids allows it to serve as a substrate in protein synthesis pathways. Research indicates that it may increase the rate of protein incorporation into peptides, which is beneficial for muscle-wasting diseases and recovery from injury.
Table 1: Summary of Protein Synthesis Studies
Neuroprotective Effects
Studies have indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels. It has been linked to the enhancement of neuronal survival under oxidative stress conditions, potentially through the modulation of glutamate receptors.
Table 2: Neuroprotective Studies Overview
Metabolic Pathway Modulation
The presence of specific functional groups in this compound influences its solubility and permeability, thereby affecting its uptake in metabolic pathways. This modulation can lead to alterations in metabolic flux, making it a candidate for studies on metabolic disorders.
Table 3: Metabolic Modulation Insights
Aspect | Description | Reference |
---|---|---|
Solubility profile | Enhanced solubility due to functional groups | |
Metabolic interaction | Interaction with enzymes involved in amino acid metabolism |
Case Study 1: Protein Synthesis Enhancement
In a controlled laboratory setting, researchers investigated the effects of this compound on protein synthesis rates in C2C12 muscle cells. The study demonstrated a significant increase in protein synthesis when treated with the compound compared to untreated controls, suggesting its potential use in therapies aimed at muscle recovery.
Case Study 2: Neuroprotective Mechanisms
A study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N12O4/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGESXVBSQZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.